4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide is a useful research compound. Its molecular formula is C27H22N6O3 and its molecular weight is 478.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Structure
Research into similar compounds, such as Benz[4,5]isoquino[1,2‐b]quinazoline‐7,9‐dione, has provided insights into molecular structures and steric hindrance in crystallography. These studies reveal the non-planar nature of molecules due to intramolecular repulsion and the absence of π-conjugation between groups, which can be critical for understanding the behavior of similar compounds in various environments (Lindeman et al., 1995).
Anticancer Evaluation
Compounds structurally related to the one , like 2-(naphthalen-1-ylmethyl)-1H-benzimidazole derivatives, have been evaluated for their anticancer properties. Research indicates potential effectiveness against various cancer cell lines, suggesting the possible therapeutic applications of similar compounds (Salahuddin et al., 2014).
Luminescence and Stimuli-Responsive Properties
Research on Pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides demonstrates significant luminescent properties and the ability to respond to multiple stimuli. This indicates potential applications in fields like material sciences and sensor technologies (Srivastava et al., 2017).
Synthesis and Pharmacological Properties
The synthesis of related guanidine derivatives and their pharmacological evaluation could inform the development of new drugs or therapeutic agents. Understanding the synthesis process and molecular interactions of such compounds can lead to the discovery of new medications (Balewski & Kornicka, 2021).
Antioxidant Properties
Research on Pyrazolopyridine Derivatives, including imidazolopyrazole derivatives, explores their antioxidant properties. This indicates potential applications in protecting against oxidative stress-related diseases or in the development of antioxidant agents (Gouda, 2012).
Properties
IUPAC Name |
4-[4,7-dimethyl-2-(naphthalen-1-ylmethyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O3/c1-16-14-31-22-24(29-26(31)33(16)20-12-10-18(11-13-20)23(28)34)30(2)27(36)32(25(22)35)15-19-8-5-7-17-6-3-4-9-21(17)19/h3-14H,15H2,1-2H3,(H2,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWOXEUOAAJKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC5=CC=CC6=CC=CC=C65)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.